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Compound Name:
1-Hexadecylimidazolidine-2,4-

dione

Cat. No.: B1334992 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structure-activity relationship of alkyl-substituted hydantoin derivatives, focusing on their

anticonvulsant, antimicrobial, and anticancer properties.

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal

chemistry, forming the structural basis of numerous therapeutic agents. The biological activity

of hydantoin derivatives can be significantly influenced by the nature and position of

substituents on the hydantoin ring. This guide provides a comparative analysis of the biological

activities of hydantoins with varying alkyl chain lengths, offering insights into their structure-

activity relationships (SAR). The primary focus will be on their anticonvulsant, antimicrobial,

and anticancer properties, supported by experimental data and detailed methodologies.

Anticonvulsant Activity
Hydantoin derivatives, most notably phenytoin, are well-established anticonvulsant drugs. Their

primary mechanism of action involves the modulation of voltage-gated sodium channels in

neurons, which stabilizes neuronal membranes and inhibits the spread of seizure activity. The

length and position of alkyl substituents on the hydantoin ring can significantly impact the

anticonvulsant potency.
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The following table summarizes the anticonvulsant activity of various hydantoin derivatives with

different alkyl substitutions, as determined by the Maximal Electroshock (MES) test. The MES

test is a widely used preclinical model to screen for drugs effective against generalized tonic-

clonic seizures. The median effective dose (ED50), the dose required to protect 50% of the

animals from the induced seizure, is a key parameter for comparison.

Compound
Substitution
Pattern

Alkyl Chain
Length

MES Test ED50
(mg/kg, mice,
i.p.)

Reference
Compound
ED50 (mg/kg)

5-Ethyl-5-

phenylhydantoin
C5-substitution Ethyl (C2)

Inactive or

weakly active
Phenytoin: 9.5

3-Methyl-5-ethyl-

5-

phenylhydantoin

N3-substitution Methyl (C1) Not specified Not specified

3-Ethyl-5-

phenylhydantoin

(Ethotoin)

N3-substitution Ethyl (C2)
Less potent than

phenytoin
Phenytoin: 9.5

1,3-

bis(methoxymeth

yl)-5,5-

diphenylhydantoi

n

N1, N3-

substitution
Methoxymethyl Good activity Not specified

3-

Methoxymethyl-

5-ethyl-5-

phenylhydantoin

N3-substitution Methoxymethyl
Effective against

MES and scPTZ
Not specified

Observations:

Substitution at the C5 position with both an aromatic (phenyl) and an alkyl group is crucial for

anticonvulsant activity.[1]

N-alkylation can modulate the anticonvulsant profile. For instance, N3-alkoxyalkyl derivatives

of 5-ethyl-5-phenylhydantoin show good activity against MES-induced seizures.[2]
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While some N-alkylated derivatives show efficacy, they generally do not surpass the potency

of the parent compound, phenytoin, in the MES test.[2]

Experimental Protocol: Maximal Electroshock (MES)
Test
The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant

drugs against generalized tonic-clonic seizures.

Materials:

Electroconvulsive shock apparatus

Corneal electrodes

Animal restrainers

0.5% Tetracaine hydrochloride solution (topical anesthetic)

0.9% Saline solution

Test compounds (hydantoin derivatives) and vehicle control

Male albino mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3-4 days

before the experiment.

Drug Administration: Administer the test compound or vehicle control to the animals via the

desired route (e.g., intraperitoneal injection, oral gavage). The time between drug

administration and the MES test should be determined based on the pharmacokinetic profile

of the compound to coincide with the time of peak effect.

Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine

hydrochloride to the corneas of the animal for local anesthesia. Subsequently, apply a drop
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of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of

the restrained animal.

Stimulation: Deliver a supramaximal electrical stimulus. Common parameters are:

Mice: 50 mA, 60 Hz for 0.2 seconds.

Rats: 150 mA, 60 Hz for 0.2 seconds.

Observation: Immediately after the stimulus, observe the animal for the presence or absence

of a tonic hindlimb extension seizure, which is the endpoint of the assay.

Data Analysis: An animal is considered protected if it does not exhibit the tonic hindlimb

extension phase. The percentage of protected animals in the drug-treated group is compared

to the vehicle-treated control group. The ED50 can be calculated using statistical methods

like probit analysis.
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Maximal Electroshock (MES) Test Workflow
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Signaling Pathway: Modulation of Voltage-Gated Sodium
Channels
The primary mechanism of action for many anticonvulsant hydantoins is the blockade of

voltage-gated sodium channels (VGSCs). By binding to the channel, these drugs stabilize it in

the inactivated state, thereby limiting the repetitive firing of neurons that is characteristic of

seizures.

Hydantoin stabilizes the inactivated state, preventing return to the resting state and subsequent firing.
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Mechanism of Action of Anticonvulsant Hydantoins

Antimicrobial Activity
Certain hydantoin derivatives exhibit antimicrobial properties, with their efficacy being

dependent on the nature of the substituents. The introduction of lipophilic alkyl chains can
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enhance the interaction of these molecules with bacterial cell membranes, a key target for

antimicrobial action.

Comparative Efficacy of Alkyl-Substituted Hydantoins
The antimicrobial activity of hydantoin derivatives is typically quantified by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that

prevents visible growth of a microorganism.

Compound Class
Alkyl Chain Length
at R1

Geometric Mean of
MIC (µg/mL)

Bacterial Strains

Hydantoin Derivative

Dimers
C2 (Ethyl) > 100

Gram-positive and

Gram-negative

bacteria including

MRSA

C4 (Butyl) > 50

C6 (Hexyl) 5.37

C8 (Octyl) > 250

5-alkenyl hydantoin

derivatives
Not specified 62.5 to >1000

Gram-positive and

Gram-negative

bacteria

Observations:

For hydantoin derivative dimers, a hexyl (C6) alkyl chain at the R1 position demonstrated the

best broad-spectrum antibacterial activity.[3]

Shorter (C2, C4) and longer (C8) alkyl chains resulted in a significant loss of activity,

suggesting an optimal lipophilicity is required for effective membrane interaction.[3]

5-alkenyl hydantoins have shown a wide range of MIC values, indicating that the specific

structure of the alkenyl group is a critical determinant of activity.[4]
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Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Test compounds (hydantoin derivatives) dissolved in a suitable solvent (e.g., DMSO)

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Microplate reader or visual inspection

Procedure:

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in

CAMHB directly in the 96-well plates.

Inoculation: Add a standardized bacterial inoculum to each well containing the compound

dilutions. Include a positive control (bacteria in broth without compound) and a negative

control (broth only).

Incubation: Incubate the plates at 37°C for 16-20 hours.

Reading Results: The MIC is determined as the lowest concentration of the compound at

which there is no visible turbidity (growth) in the well. This can be assessed visually or by

measuring the optical density (OD) at 600 nm with a microplate reader.
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Minimum Inhibitory Concentration (MIC) Assay Workflow

Signaling Pathway: Bacterial Membrane Disruption
Amphiphilic molecules, such as hydantoins with appropriate alkyl chains, can exert their

antimicrobial effect by disrupting the bacterial cell membrane. This disruption can lead to

leakage of intracellular contents and ultimately cell death.
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Amphiphilic hydantoins insert into the bacterial membrane, leading to its disruption.
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Mechanism of Antimicrobial Action via Membrane Disruption

Anticancer Activity
Hydantoin derivatives have emerged as a promising class of anticancer agents, with some

compounds targeting key signaling pathways involved in cancer cell proliferation and survival.
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The substitution pattern, including the length of alkyl chains, plays a critical role in their

cytotoxic and cytostatic effects.

Comparative Efficacy of Alkyl-Substituted Hydantoins
The anticancer activity of hydantoins is often evaluated by determining the half-maximal

inhibitory concentration (IC50), which is the concentration of a drug that is required for 50%

inhibition of a biological process, such as cell proliferation.

Compound
Class

N-Substitution
Alkyl Chain
Length

Cancer Cell
Line

IC50 (µM)

3,5-disubstituted

hydantoins
3-Cyclohexyl Cyclohexyl HeLa 5.4

MCF-7 2.0

3-Benzhydryl Benzhydryl HeLa 21

MCF-7 20

Rhodanine-

based PI3Kγ

inhibitors (related

scaffold)

N-alkylated

benzoxazines
Not specified -

Improved activity

over non-

alkylated

Longer alkyl

chain derivatives
Not specified -

More potent

(e.g., 1.92 nM vs

27.5 nM)

Observations:

Lipophilic substituents at the N3 and C5 positions of the hydantoin ring appear to be

favorable for anticancer activity.[5]

For rhodanine-based PI3Kγ inhibitors, which share structural similarities with hydantoins, the

addition of N-alkylated moieties and the presence of longer alkyl chains significantly

improved their inhibitory potency.[6]
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The specific cancer cell line being tested is a critical factor, as different cell lines can exhibit

varying sensitivities to the same compound.[5]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compounds (hydantoin derivatives)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, isopropanol with HCl)

96-well flat-bottom sterile culture plates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow

them to adhere and grow for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the hydantoin

derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells

treated with the solvent used to dissolve the compounds) and a blank control (medium only).

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4

hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value is then determined by plotting the cell viability against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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MTT Assay Workflow for Cytotoxicity Assessment
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Signaling Pathway: PI3K/Akt Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Small molecule inhibitors, including some hydantoin derivatives and their analogs, can target

components of this pathway, leading to the induction of apoptosis (programmed cell death) in

cancer cells.
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Inhibition of the PI3K/Akt Signaling Pathway by Small Molecules
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Conclusion
The length and position of alkyl chains on the hydantoin ring are critical determinants of their

biological activity. For anticonvulsant effects, a C5-disubstitution pattern with an aromatic and a

small alkyl group is often favored. In the realm of antimicrobial agents, an optimal alkyl chain

length, such as a hexyl group in certain derivatives, is crucial for effective bacterial membrane

disruption. For anticancer activity, increased lipophilicity through the introduction of larger alkyl

or cycloalkyl groups can enhance potency, particularly when targeting signaling pathways like

PI3K/Akt. This comparative analysis underscores the importance of fine-tuning the lipophilic

character of hydantoin derivatives to optimize their therapeutic potential for specific biological

targets. Further research focusing on systematic variations of alkyl chain length and their

correlation with pharmacokinetic and pharmacodynamic properties will be invaluable for the

rational design of new and more effective hydantoin-based drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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